molecular formula C8H16O2 B1250210 Pityol

Pityol

Cat. No. B1250210
M. Wt: 144.21 g/mol
InChI Key: GDFJZYRQAYBNLM-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pityol is a natural product found in Pityophthorus pityographus with data available.

Scientific Research Applications

Pheromone in Pest Management

  • Pityol as an Aggregation Pheromone : (E)-Pityol has been identified as an aggregation pheromone in various beetle species, such as Pityophthorus pubescens and Conophthorus coniperda. It effectively attracts these pests, providing a potential method for pest management in agriculture and forestry (López et al., 2011); (Groot & Debarr, 1998).

  • Detection and Control of Thaumetopoea pityocampa : Pityolure, a synthetic form of pityol, has shown promise in the management of Thaumetopoea pityocampa, a pest species. It is useful in mapping infested areas, early detection of infestations, and timing of insecticide sprays (Halperin, 1986).

  • Mating Disruption in Pest Control : Pityol has been used in mating disruption strategies for controlling pest populations like Conophthorus coniperda in white pine seed orchards, demonstrating its potential as a biological pest management tool (Trudel, Guertin, & Groot, 2004).

Synthesis and Chemical Studies

  • Chemoenzymatic Synthesis of Pityol : Research on the enzymatic synthesis of pityol has revealed interesting pathways, contributing to the understanding of pheromone synthesis in insects and potential applications in synthetic biology (Mischitz et al., 1994).

  • Pheromone Synthesis Studies : Studies on the conversion of sulcatol to pityol highlight the intricate chemical processes involved in pheromone synthesis and offer insights into more efficient production methods for use in pest control (Mori & Puapoomchareon, 1989).

properties

Product Name

Pityol

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

2-[(2R,5S)-5-methyloxolan-2-yl]propan-2-ol

InChI

InChI=1S/C8H16O2/c1-6-4-5-7(10-6)8(2,3)9/h6-7,9H,4-5H2,1-3H3/t6-,7+/m0/s1

InChI Key

GDFJZYRQAYBNLM-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](O1)C(C)(C)O

Canonical SMILES

CC1CCC(O1)C(C)(C)O

synonyms

2-(1-hydroxy-1-methylethyl)-5-methyltetrahydrofuran
pityol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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